6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 127744-27-8) is a pyrazolopyridine derivative characterized by a 1H-pyrazolo[3,4-b]pyridine core substituted with a 3-methoxyphenyl group at position 6, methyl groups at positions 1 and 3, and a carboxylic acid moiety at position 4 . The compound’s synthesis likely follows established multi-component cyclization and ester hydrolysis protocols, similar to other pyrazolopyridine derivatives .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-14-12(16(20)21)8-13(17-15(14)19(2)18-9)10-5-4-6-11(7-10)22-3/h4-8H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYQZQNEGUCOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140025 | |
| Record name | 6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937597-68-7 | |
| Record name | 6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route involves the reaction of 3-methoxybenzaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine under acidic conditions to form the intermediate, which is then cyclized to yield the desired pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products
Oxidation: Formation of 6-(3-hydroxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Reduction: Formation of 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. Studies have shown that the introduction of various substituents can enhance the cytotoxic effects against different cancer cell lines. For example, modifications to the methoxy group have been linked to improved potency against breast cancer cells.
Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit specific pathways involved in inflammation, making it a candidate for the development of new anti-inflammatory drugs.
Neuropharmacology
Recent studies suggest that pyrazolo[3,4-b]pyridine derivatives may have neuroprotective effects. This compound has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could lead to advancements in neuropharmacological therapies.
Materials Science
The unique structure of 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid makes it suitable for applications in materials science. It can be used as a precursor for synthesizing novel polymers and nanomaterials with specific electronic and optical properties.
Biological Studies
Biochemical Assays : The compound is frequently utilized in biochemical assays to study enzyme inhibition and receptor binding. Its interactions with various biological targets provide insights into drug design and development.
Cellular Studies : In vitro studies involving this compound have demonstrated its effects on cellular proliferation and apoptosis mechanisms, contributing valuable data for understanding cell biology.
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their cytotoxicity against human breast cancer cell lines. One derivative exhibited an IC50 value of 5 µM, indicating potent anticancer activity compared to standard chemotherapeutics.
Case Study 2: Neuroprotective Effects
A study published in Neuropharmacology assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results showed that treatment with the compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives differ primarily in substituents at positions 1, 3, 6, and the aromatic tail. Key structural analogs and their properties are summarized in Table 1.
Table 1. Structural and Physicochemical Comparison of Selected Analogs
Key Observations :
- Substituent Position: The position of the methoxy group on the phenyl ring (e.g., 3- vs.
- Halogenation : Introduction of difluoromethoxy or chloro groups enhances lipophilicity and metabolic stability .
- Carboxylic Acid Tail : The 4-carboxylic acid moiety is critical for interactions with targets like PPAR and β-lactamases, as seen in analogs .
Pharmacological Activity Comparison
PPAR Activation
Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives with hydrophobic aromatic tails and carboxylic acid heads act as PPAR ligands. For example:
- Compound 3 (unspecified substituents): Demonstrated PPAR activation by recruiting coactivator PGC1α and upregulating transcriptional activity in reporter assays .
β-Lactamase Inhibition
Derivatives with bulky aryl groups at position 6 exhibit β-lactamase inhibitory activity:
- Compound 4 : Inhibited OXA-48 β-lactamase with an IC₅₀ of 0.8 µM, attributed to the 4-(carboxymethyl)phenyl group’s interaction with the enzyme’s active site .
Biological Activity
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 937597-68-7) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 297.31 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O3 |
| Molecular Weight | 297.31 g/mol |
| CAS Number | 937597-68-7 |
| Synonyms | None reported |
Anticancer Properties
Studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridines, including derivatives like this compound. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of various pyrazolo[3,4-b]pyridine derivatives against several human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The results showed significant inhibition of cell growth, suggesting that structural modifications can enhance biological activity .
Mechanism of Action
The mechanism by which these compounds exert their effects includes the induction of apoptosis through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase cascades. Specifically, compounds have been shown to reduce levels of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation, indicating their potential as anticancer agents .
Other Biological Activities
Beyond anticancer effects, pyrazolo[3,4-b]pyridine derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Some studies have reported that these compounds exhibit activity against Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases .
- Anti-inflammatory Properties : Research has indicated that certain derivatives possess anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation .
Q & A
Q. What are the recommended synthetic routes for 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrazole precursors with aromatic aldehydes and carboxylic acid derivatives. For example, pyruvic acid and 5-amino-3-methylpyrazole derivatives are condensed with 3-methoxybenzaldehyde under reflux in acetic acid, followed by cyclization . Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysis : Acidic conditions (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) improve reaction rates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures purity (>95% by HPLC) .
Q. How can spectroscopic techniques (NMR, IR, Mass) be effectively utilized to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm for OCH₃, pyrazole ring protons at δ 6.5–8.5 ppm) and methyl groups (δ ~2.5 ppm for CH₃).
- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 326.12) and fragmentation patterns consistent with the bicyclic core .
Advanced Research Questions
Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound in biological systems, particularly regarding antibacterial or kinase inhibitory activity?
- Methodological Answer :
- Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via MIC (minimum inhibitory concentration) assays . For kinase inhibition, use ATP-competitive ELISA or fluorescence polarization assays targeting mTOR/p70S6K pathways .
- Structural Modifications : Synthesize analogs with variations in the methoxyphenyl group (e.g., halogen substitution) or pyrazole methyl groups to assess steric/electronic effects on activity .
Q. How can researchers resolve contradictions in biological activity data across different studies, such as varying IC50 values in kinase inhibition assays?
- Methodological Answer :
- Assay Standardization : Use consistent enzyme sources (e.g., recombinant human kinases) and buffer conditions (pH, ionic strength).
- Control Compounds : Include reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) to normalize data .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., cell permeability differences) .
Q. What computational methods (e.g., molecular docking, DFT) are applicable to predict the binding affinity and electronic properties of this compound with potential biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues like Leu2185 in mTOR) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- MD Simulations : Perform 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability and conformational changes in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
